molecular formula C9H11IN2 B8007611 1,5-dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide

1,5-dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide

Cat. No.: B8007611
M. Wt: 274.10 g/mol
InChI Key: OPSQZQIRICEEKR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridine ring, forming a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,5-dimethylpyrrole with an iodinating agent to introduce the iodide ion. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like thiols, amines, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce pyrrolo[3,2-c]pyridine derivatives with different functional groups.

Scientific Research Applications

1,5-Dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide is unique due to its specific structure, which combines the properties of both pyrrole and pyridine rings

Properties

IUPAC Name

1,5-dimethylpyrrolo[3,2-c]pyridin-5-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2.HI/c1-10-5-4-9-8(7-10)3-6-11(9)2;/h3-7H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSQZQIRICEEKR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=C[N+](=C2)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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